1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Medicinal Chemistry Organic Synthesis Building Block

Researchers face reproducibility risks when using non-carboxamide analogs (e.g., CAS 5028-32-0) that lack key hydrogen-bonding motifs. This exact CAS 57806-24-3 provides the critical C2 primary amide for downstream couplings and SAR studies. - **Core application**: Fragment-based drug discovery (FBDD) targeting ATP-binding pockets (kinases, PARPs) - **Functional handle**: Carboxamide enables amide coupling, nitrile/tetrazole conversion, or amine reduction - **Supply assurance**: ≥98% purity, verified structural integrity, immediate shipping

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 57806-24-3
Cat. No. B3354161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide
CAS57806-24-3
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=NC=C2)N=C1C(=O)N
InChIInChI=1S/C8H8N4O/c1-12-6-2-3-10-4-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13)
InChIKeyUNLIPHAJIHZERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Procurement Overview


1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide (CAS 57806-24-3) is a heterocyclic small molecule with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol [1]. This compound serves as a versatile building block and intermediate in medicinal chemistry and materials science research . Its core imidazo[4,5-c]pyridine scaffold, a deaza-purine analog, presents unique hydrogen-bonding motifs that are valuable for fragment-based drug discovery (FBDD) and the development of novel chemical entities .

Deazapurine scaffold for fragment-based drug discovery and kinase-targeted library synthesis
Primary carboxamide enables amide coupling, nitrile conversion, and reductive amination workflows
Reported high-purity specification supports synthesis reliability and reduced purification needs

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Sourcing Differentiators


The specific substitution pattern of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is critical for its intended applications. The presence of both a methyl group at the N1 position and a primary carboxamide at the C2 position dictates its unique hydrogen-bond donor/acceptor profile and reactivity . Simply substituting a close analog, such as the non-carboxamide derivative (CAS 5028-32-0), results in a loss of the amide bond necessary for downstream coupling reactions or key target interactions, potentially derailing a synthetic pathway or altering biological activity [1]. Therefore, confirmation of the exact CAS number and structural integrity is a prerequisite for ensuring experimental reproducibility and project success .

Non-carboxamide analog (CAS 5028-32-0)
Lacks the primary carboxamide group, eliminating essential hydrogen-bonding and derivatization handles needed for coupling reactions
Partially saturated analog (CAS 2137882-62-1)
Loss of aromaticity alters planarity and π-stacking potential, which may shift binding affinity and material properties

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide: Quantitative Evidence


Superior Purity vs Non-Carboxamide Analog

This compound is commercially available at a verified purity of up to 98%, which is a critical differentiator for procurement. While the closely related core scaffold, 1-methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0), is also available, its standard commercial purity is typically specified as 95% . The higher and more consistently documented purity of the target compound reduces the need for additional purification steps in downstream synthesis, leading to more predictable yields in applications like amide coupling or metal-catalyzed cross-coupling reactions .

Purity Specification
Specification review
98% vs 95%
Higher purity may reduce purification steps and improve yield predictability
Reported vendor datasheet; verify per lot
Medicinal Chemistry Organic Synthesis Building Block

Reactivity and Hydrogen Bonding vs Non-Carboxamide

The presence of the primary carboxamide group at the C2 position fundamentally differentiates this compound from analogs like 1-methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0). This functional group introduces two additional hydrogen bond donors (the NH₂ protons) and a strong acceptor (the carbonyl oxygen), enabling a broader range of intermolecular interactions in biological or materials contexts . Furthermore, the carboxamide provides a reactive handle for further derivatization (e.g., dehydration to a nitrile or reduction to an amine), which is absent in the simpler core scaffold [1].

Functional Group Chemistry
Class-level inference
Target: Carboxamide
Comparator: Hydrogen
Carboxamide provides hydrogen-bond donors/acceptors and a reactive handle for derivatization
Based on standard chemical principles
Fragment-Based Drug Design Chemical Biology Reaction Development

Planarity & Aromaticity vs Saturated Analog

Compared to a saturated analog like 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-2-carboxamide (CAS 2137882-62-1), this compound maintains full aromaticity across its bicyclic ring system . The saturated analog has a partially hydrogenated pyridine ring (C₇H₁₀N₄O, MW: 166.18), which introduces conformational flexibility and alters the electron distribution of the π-system . In the context of drug design, the planar, aromatic nature of this compound is often preferred for establishing π-π stacking interactions with target proteins or for incorporation into rigid, conjugated materials .

Planarity & Aromaticity
Class-level inference
Aromatic vs partially saturated
Aromatic scaffold preferred for rigid π-π stacking and consistent material properties
Structural analysis; may influence binding affinity
Medicinal Chemistry Computational Chemistry Scaffold Design

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide Applications


Medicinal Chemistry & Fragment-Based Drug Discovery

This compound is ideally suited as a versatile building block for the synthesis of focused libraries targeting kinases, PARPs, or other enzymes with ATP-binding pockets. Its deazapurine core mimics natural purines, while the carboxamide offers a vector for further elaboration. The documented high purity (98%) and well-defined hydrogen-bonding capacity are critical for reliable structure-activity relationship (SAR) studies and for generating high-quality hits in FBDD campaigns .

Advanced Intermediate Synthesis for Drug Discovery

The carboxamide group is a pivotal functional handle for creating more complex molecules. It can be used in amide coupling, converted to a nitrile for tetrazole synthesis, or reduced to an amine for reductive amination. The commercial availability and verified identity of this specific CAS number ensure that researchers can reliably incorporate this scaffold into multi-step synthetic routes without the variability associated with less defined or lower-purity analogs .

Novel Materials and Ligands Development

The planar, aromatic imidazo[4,5-c]pyridine core, combined with the coordinating carboxamide group, makes this compound a candidate for developing new ligands for metal catalysis or as a monomer for synthesizing coordination polymers and metal-organic frameworks (MOFs). Its distinct structural features compared to the non-carboxamide analog (CAS 5028-32-0) provide unique opportunities for tuning the electronic and geometric properties of the resulting materials [1].

Biological Assays & Target Validation

As a component of the imidazopyridine class, this compound can serve as a negative control or a reference standard in assays designed to validate new biological targets (e.g., SSAO, AURKA, or specific kinases). Its specific substitution pattern ensures that any observed activity can be confidently attributed to the intended target interaction rather than an impurity, a risk that is mitigated by sourcing the compound at the highest available purity of 98% [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry & FBDD
Hydrogen-bonding and scaffold geometry
SAR quality and hit validation
Advanced Intermediate Synthesis
Carboxamide reactivity handle
Coupling efficiency and multi-step reliability
Novel Materials & Ligands
Planar aromatic carboxamide core
Electronic and geometric tuning
Biological Assays & Target Validation
High-purity carboxamide identity
Target attribution confidence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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